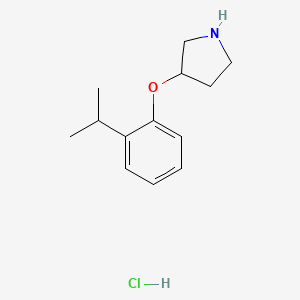

3-(2-Isopropylphenoxy)pyrrolidine hydrochloride

Description

3-(2-Isopropylphenoxy)pyrrolidine hydrochloride is a pyrrolidine-derived compound featuring a phenoxy group substituted with an isopropyl moiety at the 2-position. The isopropyl group may influence lipophilicity, steric effects, and binding affinity compared to other substituents, impacting biological activity and pharmacokinetics.

Properties

IUPAC Name |

3-(2-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(2)12-5-3-4-6-13(12)15-11-7-8-14-9-11;/h3-6,10-11,14H,7-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZPAIIOEIECEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185298-50-3 | |

| Record name | Pyrrolidine, 3-[2-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185298-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis via Nucleophilic Aromatic Substitution and Alkylation

One prevalent method involves initial synthesis of a phenoxy precursor, which is then coupled with a pyrrolidine derivative:

Multi-step Synthesis Involving Protecting Groups and Functional Group Transformations

Research indicates that protecting groups such as tert-butoxycarbonyl (Boc) are used during intermediate steps to prevent side reactions, with subsequent deprotection and salt formation:

- Step 1: Synthesis of amino acid derivatives with isopropylphenoxy substituents.

- Step 2: Cyclization to form the pyrrolidine ring, often using reagents like triphosgene or phosgene equivalents.

- Step 3: Introduction of the phenoxy group at the 3-position through nucleophilic aromatic substitution or coupling.

- Step 4: Final deprotection and conversion to hydrochloride salt via treatment with hydrochloric acid.

Specific Example from Patent WO2023001088A1

This patent describes a multi-step process for pyrrolidine derivatives, emphasizing the reaction of naphthylethylamine with acyl chlorides, followed by reduction and salt formation. Although it focuses on trifluoroethyl derivatives, the methodology can be adapted for phenoxy derivatives:

- Reaction of amino precursors with acyl chlorides to form intermediates.

- Hydrogenation or reduction steps to cyclize or modify the pyrrolidine ring.

- Salt formation with hydrochloric acid to obtain the hydrochloride salt.

Reaction Conditions and Reagents

| Reaction Step | Typical Reagents & Conditions | Notes |

|---|---|---|

| Aromatic alkylation | Isopropyl halides or alkylating agents, Friedel–Crafts conditions | Usually in presence of Lewis acids like AlCl₃ |

| Pyrrolidine ring formation | Amino acids or amino alcohols, cyclization reagents (triphosgene, phosgene) | Elevated temperatures, inert atmospheres |

| Phenoxy substitution | Phenol derivatives + alkyl halides, base (K₂CO₃, NaOH) | Solvent: acetonitrile, DMF, or toluene |

| Salt formation | Hydrochloric acid in water or alcohol | Room temperature or slight heating |

Data Tables Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Yield | Notes |

|---|---|---|---|---|

| Nucleophilic substitution + alkylation | Phenol derivatives, amino acids | Phenol to phenoxy, cyclization | 70-85% | Suitable for substituents like isopropyl |

| Protecting group strategy | Amino acids + protecting groups | Cyclization, deprotection | 60-80% | Ensures selectivity |

| Multi-step synthesis via acylation and reduction | Amino precursors, acyl chlorides | Acylation, hydrogenation | 65-90% | Adaptable for various substituents |

Research Findings and Optimization

Recent research emphasizes the importance of:

- Green chemistry approaches such as mechanochemical synthesis to reduce solvent use.

- Catalyst selection (e.g., Pd/C) for hydrogenation steps.

- Reaction temperature control to optimize yield and selectivity.

- Purification techniques like column chromatography and recrystallization to enhance purity.

Notes and Considerations

- The synthesis of 3-(2-Isopropylphenoxy)pyrrolidine hydrochloride requires precise control of reaction conditions to prevent side reactions, especially during phenoxy substitution and ring closure.

- Protecting groups like Boc or tert-butoxycarbonyl are often employed to shield amino groups during multi-step synthesis.

- The final salt formation with hydrochloric acid is straightforward but must be carefully controlled to ensure complete conversion and high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropylphenoxy)pyrrolidine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

3-(2-Isopropylphenoxy)pyrrolidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in biochemical assays and as a probe for studying biological processes.

Medicine: Investigated for potential therapeutic applications and as a tool for drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Isopropylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 3-(2-Isopropylphenoxy)pyrrolidine hydrochloride and similar compounds from the evidence:

Notes:

- The isopropylphenoxy group in the target compound increases steric bulk compared to smaller substituents like fluorine or nitro groups.

- Molecular weight correlates with substituent size (e.g., trifluoromethyl > isopropyl > nitro > fluorine).

- Top1 inhibition data from suggests that side-chain modifications (e.g., aminopropyl groups) influence activity more than phenoxy substitutions .

Biological Activity

3-(2-Isopropylphenoxy)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, efficacy, and applications based on available research findings.

The synthesis of this compound typically involves the reaction of 2-isopropylphenol with pyrrolidine, often facilitated by a catalyst under controlled conditions. The compound is characterized by its pyrrolidine ring which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to modulate the activity of certain receptors and enzymes, which may lead to various pharmacological effects. For instance, it has been implicated in the modulation of the histamine H3 receptor and monoamine oxidase B (MAO B), both critical in neurological functions.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

- Inhibition of MAO B : Studies indicate that this compound exhibits potent inhibitory effects on MAO B, an enzyme involved in the metabolism of neurotransmitters like dopamine. This inhibition can enhance dopamine levels in the brain, potentially benefiting conditions like Parkinson's disease .

- Histamine H3 Receptor Modulation : The compound has shown affinity for the histamine H3 receptor, which plays a role in neurotransmitter release and regulation. By acting as an antagonist, it may influence cognitive functions and appetite regulation .

Efficacy Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound:

- In Vitro Affinity : The compound demonstrated varying affinities for human H3 receptors (hH3R) with some derivatives showing Ki values greater than 500 nM, while others exhibited significant inhibitory potency against hMAO B with IC50 values less than 50 nM .

- In Vivo Assessments : Animal studies have confirmed that doses around 3 mg/kg can effectively reduce MAO B activity by over 90% in rat cerebral cortex, alongside increases in dopamine levels .

Data Table: Biological Activity Summary

Case Studies

- Parkinson’s Disease Model : In a study involving rats, administration of the compound led to significant increases in dopamine levels while decreasing MAO B activity. This suggests potential therapeutic applications for neurodegenerative diseases .

- Cognitive Function Assessment : Another study explored the effects on cognitive function through histamine modulation, indicating possible benefits for conditions characterized by cognitive deficits .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Isopropylphenoxy)pyrrolidine hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between 2-isopropylphenol and pyrrolidine derivatives under basic conditions (e.g., NaOH), followed by HCl treatment to form the hydrochloride salt. Key parameters include temperature control (room temperature to reflux) and solvent selection (polar aprotic solvents like DMF enhance reactivity). Post-synthesis purification via recrystallization or column chromatography ensures product integrity. Reaction optimization can be guided by computational tools like quantum chemical calculations to predict feasible pathways and intermediates .

Q. What key physicochemical properties should be characterized for this compound?

- Methodological Answer : Essential properties include:

- Molecular weight : Calculated from the formula (e.g., 3-(2-isopropylphenoxy)pyrrolidine HCl: ~268.6 g/mol, similar to analogs in PubChem).

- Solubility : Tested in water, DMSO, and ethanol using gravimetric or spectrophotometric methods.

- Stability : Assessed via accelerated degradation studies under varying pH, temperature, and light exposure.

- Spectroscopic data : NMR (¹H/¹³C), FT-IR, and MS (ESI or GC-MS) confirm structural integrity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust.

- PPE : Wear nitrile gloves, lab coats, and EN 166-certified goggles.

- Storage : Keep in airtight containers at 2–8°C in dry conditions to prevent hydrolysis.

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Safety data from structurally similar compounds highlight risks of skin irritation and respiratory sensitization .

Advanced Research Questions

Q. How can computational tools resolve contradictions in pharmacological data for this compound?

- Methodological Answer :

- Molecular docking : Predict binding affinities to receptors (e.g., serotonin transporters) using software like AutoDock Vina. Compare results with experimental IC₅₀ values from in vitro assays.

- MD simulations : Analyze stability of ligand-receptor complexes over nanosecond timescales to validate static docking results.

- QSAR models : Corrogate substituent effects (e.g., isopropyl vs. methyl groups) on activity using datasets from analogs like 3-(2,3-dichlorophenoxy)pyrrolidine HCl .

Q. What strategies mitigate byproduct formation during multi-step synthesis?

- Methodological Answer :

- Reagent stoichiometry : Optimize molar ratios (e.g., phenol:pyrrolidine = 1:1.2) to minimize unreacted intermediates.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance regioselectivity.

- In-line analytics : Use HPLC-MS to monitor reaction progress and identify byproducts early. Feedback loops integrating experimental data with computational predictions (e.g., ICReDD’s reaction path algorithms) improve yield and purity .

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity?

- Methodological Answer :

- Synthetic diversification : Introduce halogens (Cl, F) at the phenoxy ring via electrophilic substitution. Compare derivatives using:

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., monoamine oxidases).

- ADMET profiling : Assess metabolic stability (microsomal assays) and permeability (Caco-2 models).

- Electron-withdrawing groups (e.g., -NO₂) increase receptor binding but may reduce solubility, necessitating formulation studies .

Q. What multi-technique approaches validate structural ambiguities in novel derivatives?

- Methodological Answer :

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring.

- 2D NMR (COSY, NOESY) : Assign proton environments and confirm regioselectivity.

- High-resolution MS : Verify molecular formula with <5 ppm error. Cross-referencing with computational spectra (e.g., DFT-predicted IR) reduces misinterpretation risks .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in silico predictions and experimental bioactivity results?

- Methodological Answer :

- Re-evaluate model parameters : Adjust force fields (e.g., AMBER vs. CHARMM) in docking simulations.

- Control experiments : Test compound stability under assay conditions (e.g., pH 7.4 buffer) to rule out degradation.

- Orthogonal assays : Validate receptor binding using SPR (surface plasmon resonance) alongside radioligand displacement. Contradictions often arise from oversimplified computational models or assay-specific artifacts .

Tables for Key Comparisons

| Structural Analog | Key Differences | Impact on Research |

|---|---|---|

| 3-(2,3-Dichlorophenoxy)pyrrolidine HCl | Chlorine substituents enhance electrophilicity | Higher receptor affinity but increased toxicity risk |

| 3-(4-Methoxyphenyl)pyrrolidine HCl | Methoxy group improves solubility | Better pharmacokinetics in in vivo models |

| 3-(4-Chlorophenyl)pyrrolidine HCl | Single Cl substitution simplifies synthesis | Baseline for SAR studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.